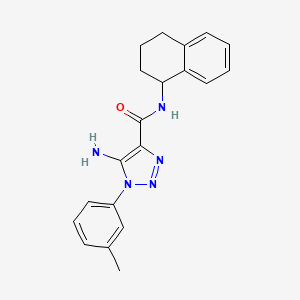methanone](/img/structure/B7539330.png)
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone, also known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP belongs to the class of pyrazolone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用机制
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone is believed to exert its biological effects by binding to the NMDA receptor, which is a type of glutamate receptor that plays a key role in the regulation of synaptic plasticity and memory formation. By binding to the NMDA receptor, [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone can modulate the activity of this receptor, leading to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has also been found to have analgesic effects by reducing pain sensitivity. Additionally, [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been shown to have anticonvulsant effects by reducing the activity of neurons in the brain.
实验室实验的优点和局限性
One advantage of using [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the function of the NMDA receptor and its role in various biological processes. However, one limitation of using [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone is that it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone. One area of interest is the development of new derivatives of [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone that have improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the use of [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone as a tool to study the function of the NMDA receptor in various disease states, such as Alzheimer's disease or schizophrenia. Additionally, there is interest in exploring the potential use of [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone as a therapeutic agent for various neurological disorders.
合成方法
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with pyrrolidine, followed by the reaction of the resulting intermediate with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Another method involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine, followed by the reaction of the resulting intermediate with 3-methyl-1-phenyl-1H-pyrazol-5-amine. Both methods result in the formation of [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone, which can be purified using standard techniques.
科学研究应用
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has also been studied for its potential use as a tool to study the function of the central nervous system. For example, [5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone has been used to study the role of the N-methyl-D-aspartate (NMDA) receptor in the development of neuropathic pain.
属性
IUPAC Name |
[3-(2-chlorophenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-11-6-2-1-5-10(11)12-9-13(17-16-12)14(19)18-7-3-4-8-18/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQJOBZRAKUCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-chlorophenyl)-1H-pyrazol-3-yl](pyrrolidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B7539253.png)
![N-[(3S)-2,6-dioxopiperidin-3-yl]benzamide](/img/structure/B7539260.png)
![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7539263.png)
![1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539269.png)
![2-oxo-N-[3-(1H-pyrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7539272.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)


![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)

![4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7539350.png)
